molecular formula C7H11NO B15260512 1-Aminobicyclo[2.2.1]heptan-2-one

1-Aminobicyclo[2.2.1]heptan-2-one

Cat. No.: B15260512
M. Wt: 125.17 g/mol
InChI Key: HTTYNQOAZQAZJT-UHFFFAOYSA-N
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Description

1-Aminobicyclo[221]heptan-2-one is a bicyclic compound characterized by a unique structure that includes a nitrogen atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminobicyclo[2.2.1]heptan-2-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Aminobicyclo[2.2.1]heptan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various amino alcohols, oxides, and substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1-Aminobicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex bicyclic structures and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-Aminobicyclo[2.2.1]heptan-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Uniqueness: 1-Aminobicyclo[2.2.1]heptan-2-one stands out due to its unique combination of an amino group and a ketone within a bicyclic structure. This configuration imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

1-aminobicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C7H11NO/c8-7-2-1-5(4-7)3-6(7)9/h5H,1-4,8H2

InChI Key

HTTYNQOAZQAZJT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2=O)N

Origin of Product

United States

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